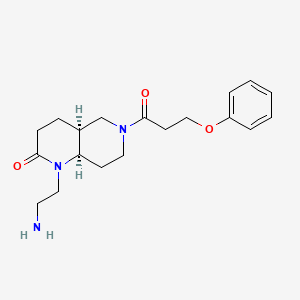![molecular formula C17H22ClNO B5329697 N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5329697.png)
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride, also known as MBDB, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a synthetic compound that acts as a stimulant and an entactogen. The chemical formula of MBDB is C13H19NO.HCl, and its molecular weight is 251.76 g/mol. The drug was first synthesized in the 1990s and gained popularity as a recreational drug in the early 2000s.
作用机制
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride acts as a monoamine releasing agent, which means that it increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the activation of certain receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, empathy, and sociability. These effects are similar to those produced by other amphetamine class drugs such as MDMA.
实验室实验的优点和局限性
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride has been used in laboratory experiments to study its effects on neurotransmitter systems and its potential therapeutic uses. Its advantages include its ability to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can be useful in the treatment of depression and other mood disorders. Its limitations include its potential for abuse and its side effects, which can include anxiety, nausea, and insomnia.
未来方向
There are several potential future directions for research on N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride. These include:
1. Further studies on its potential therapeutic uses in the treatment of depression, anxiety, and PTSD.
2. Investigation of its effects on the immune system and its potential use in the treatment of inflammatory disorders.
3. Development of new analogs of this compound that may have improved therapeutic properties and reduced side effects.
4. Studies on the long-term effects of this compound use on the brain and the body.
5. Exploration of its potential as a tool for studying neurotransmitter systems and their role in mood regulation.
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic uses and its effects on neurotransmitter systems. Its mechanism of action involves the release and inhibition of reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. While it has shown promise in laboratory experiments, its potential for abuse and its side effects limit its use. Further research is needed to fully understand its therapeutic potential and its effects on the body and the brain.
合成方法
The synthesis of N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using lithium aluminum hydride to yield this compound. The final product is obtained as a hydrochloride salt.
科学研究应用
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride has been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. Studies have also shown that this compound has anti-inflammatory properties and can reduce oxidative stress in the brain.
属性
IUPAC Name |
N-[[2-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-3-18-12-16-6-4-5-7-17(16)19-13-15-10-8-14(2)9-11-15;/h4-11,18H,3,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMLWTAHXCIDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OCC2=CC=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5329614.png)
![7-(3,5-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5329616.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide](/img/structure/B5329637.png)
![methyl {[4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329640.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5329646.png)


![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5329662.png)

![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole](/img/structure/B5329674.png)
![7-acetyl-6-(3-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329690.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)
![isopropyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329706.png)